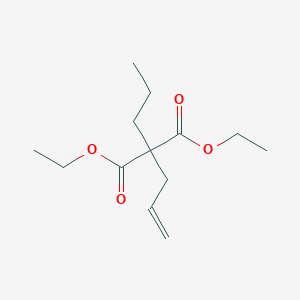
Aripiprazol-d8 (Butyl-d8)
Übersicht
Beschreibung
Aripiprazole-d8 (butyl-d8) is a deuterated analog of the atypical antipsychotic drug aripiprazole. It is a molecule that has been modified to contain eight deuterium atoms (D) instead of the usual hydrogen atoms (H). Deuterium atoms are heavier than hydrogen atoms, and this difference in mass can be used to track the molecule in the body and measure its pharmacokinetic and pharmacodynamic properties. Aripiprazole-d8 is used for research purposes in order to better understand the pharmacology of aripiprazole and to develop new drugs.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika und Arzneimittelformulierung
Aripiprazol wird in der pharmazeutischen Industrie zur Herstellung verschiedener Arzneimittel verwendet . In einer Studie wurde das Design und die Bewertung eines orodispersiblen Films (ODF) untersucht, der aus Aripiprazol bestand . Dieser Film wurde mit einer konventionellen Lösungsmittelguss-Technik hergestellt und mit einer dreidimensionalen (3D)-Drucktechnik mit einem Heißschmelzextrusions (HME)-Filament fusioniert . Die Auflösung und Auflösung der 3D-gedruckten Filme waren schneller als die der Lösungsmittelgussfilme .
Verbesserung der Löslichkeit
Aripiprazol hat eine schlechte Löslichkeit, was die Resorption im Magen-Darm-Trakt beeinträchtigen kann . Es wurden Forschungsarbeiten durchgeführt, um die Löslichkeit von Aripiprazol durch mehrkomponentige Kristallisation zu verbessern . Die Ergebnisse zeigten, dass die Löslichkeit und die intrinsische Auflösung des Aripiprazolsalzes und seines Aceton-Hemisolvats deutlich verbessert wurden .
Proteomikforschung
Aripiprazol-d8 (Butyl-d8) wird in der Proteomikforschung eingesetzt . Proteomics ist die großangelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um die Interaktion zwischen Proteinen und Aripiprazol zu untersuchen, was wertvolle Erkenntnisse über die biologischen Prozesse liefern kann, die an dieser Verbindung beteiligt sind .
Neurologische Forschung
Wirkmechanismus
Target of Action
Aripiprazole-d8 (butyl-d8) is a deuterated version of Aripiprazole . The primary targets of Aripiprazole are dopaminergic and 5-HT1A receptors . It also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and psychosis .
Mode of Action
Aripiprazole exhibits a unique mode of action. It acts as a partial agonist on D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels and signaling status . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, contributes to its efficacy .
Biochemical Pathways
It is known that its action on d2 and 5-ht1a receptors influences multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . This can lead to changes in gene expression, modulation of scaffolding proteins, and activation of transcription factors .
Pharmacokinetics
The parent compound, aripiprazole, is known to be well-absorbed and extensively distributed in the body . It is metabolized primarily by the liver and excreted in both urine and feces . The deuterated version is expected to have similar ADME properties, but specific studies would be needed to confirm this.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Aripiprazole is effective at treating the positive symptoms of schizophrenia and has the potential to treat negative and cognitive symptoms at least as well as other atypical antipsychotics . The drug has a favorable side-effect profile and has a low propensity to result in EPS or metabolic syndromes .
Biochemische Analyse
Biochemical Properties
Aripiprazole-d8 (butyl-d8) interacts with several biomolecules, primarily dopamine D2 receptors . It acts as a partial agonist at these receptors, providing a balance between antagonistic and agonistic activity . This unique property allows Aripiprazole-d8 (butyl-d8) to modulate dopamine neurotransmission, providing adaptive pharmacological activity .
Cellular Effects
Aripiprazole-d8 (butyl-d8) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been hypothesized to affect cell-protective mechanisms and neurite growth .
Molecular Mechanism
The molecular mechanism of action of Aripiprazole-d8 (butyl-d8) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, particularly dopamine D2 receptors . It can act as a full antagonist, a moderate antagonist, or a partial agonist at these receptors, depending on endogenous dopamine levels and signaling status .
Temporal Effects in Laboratory Settings
The effects of Aripiprazole-d8 (butyl-d8) change over time in laboratory settings . Studies have shown that it does not normalize abnormalities in auditory steady-state response or spontaneous gamma oscillations in a schizophrenia rat model induced by the NMDAr antagonist MK-801, even after repeated treatment .
Dosage Effects in Animal Models
The effects of Aripiprazole-d8 (butyl-d8) vary with different dosages in animal models . For instance, a common dose of 3 mg/kg of this atypical antipsychotic had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .
Metabolic Pathways
Aripiprazole-d8 (butyl-d8) is involved in several metabolic pathways, primarily those related to dopamine neurotransmission . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-BQLKVSHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648852 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089115-04-7 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)



![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)






